Cas no 1241-87-8 (1-Caffeoylquinic acid)

1-Caffeoylquinic acid structure
1-Caffeoylquinic acid structure
Nom du produit:1-Caffeoylquinic acid
Numéro CAS:1241-87-8
Le MF:C16H18O9
Mégawatts:354.308725833893
MDL:MFCD10566609
CID:41116
PubChem ID:10155076

1-Caffeoylquinic acid Propriétés chimiques et physiques

Nom et identifiant

    • 1-Caffeoylquinic acid
    • 3,4-Dihydroxycinnamic acid (-)-1-carboxy-3,4,5-trihydroxycyclohexyl ester
    • 1-O-Caffeoylquinic acid
    • 1-Kaffeylchinasaeure
    • Cyclohexanecarboxylicacid
    • Cyclohexanecarboxylic acid, 1-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4,5-trihydroxy-, (1alpha,3R,4alpha,5R)-
    • 797FE6FE-1329-4C90-9B0E-B583676AD409
    • AC-6023
    • NPLC-0528
    • (3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
    • 8WO78APH4R
    • Quinic acid, 1-caffeoyl-
    • Quinic acid, 1-caffeoyl-, E-
    • AKOS025402172
    • CYCLOHEXANECARBOXYLIC ACID, 1-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-3,4,5-TRIHYDROXY-, (1.ALPHA.,3R,4.ALPHA.,5R)-
    • 928005-87-2
    • HY-N0460
    • 2848CBC5-0661-43ED-9EB3-3CDD3AB3BCCD
    • CHEBI:136555
    • Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, (-)-, 1-(3,4-dihydroxycinnamate)
    • ACon1_000282
    • trans-1-o-Caffeoylquinic acid
    • PD125742
    • Cyclohexanecarboxylic acid, 1-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-3,4,5-trihydroxy-, (1alpha,3R,4alpha,5R)-
    • 1241-87-8
    • AKOS040760125
    • DTXSID001308334
    • 1-O-(trans-caffeoyl)quinic acid
    • MS-25508
    • UNII-8WO78APH4R
    • Q27271129
    • 1-Cqa
    • SCHEMBL18180785
    • CYCLOHEXANECARBOXYLIC ACID, 1-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-3,4,5-TRIHYDROXY-, (1.ALPHA.,3R,4.ALPHA.,5R)-
    • Cyclohexanecarboxylic acid, 1-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-3,4,5-trihydroxy-, (1alpha,3R,4alpha,5R)-
    • (1S,3R,4S,5R)-1-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3,4,5-trihydroxycyclohexane-1-carboxylic acid
    • NCGC00180712-02!(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
    • NCGC00180712-01
    • CS-0008987
    • Cinnamic acid, 3,4-dihydroxy-, (-)-1-carboxy-3,4,5-trihydroxycyclohexyl ester
    • SCHEMBL6240053
    • 1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
    • 1-(3,4-Dihydroxycinnamoyl)quinic acid
    • PD125743
    • PD130365
    • 1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid
    • FT-0686559
    • AKOS032962069
    • Cyclohexanecarboxylic acid, 1-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4,5-trihydroxy-, (1a,3R,4a,5R),Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, (-)-, 1-(3,4-dihydroxycinnamate),Cinnamic acid, 3,4-dihydroxy-, (-)-1-carboxy-3,4,5-trihydroxycyclohexyl ester
    • MDL: MFCD10566609
    • Piscine à noyau: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14-,16+/m1/s1
    • La clé Inchi: GWTUHAXUUFROTF-JUHZACGLSA-N
    • Sourire: O=C(/C=C/C1=CC(O)=C(O)C=C1)O[C@@]1(C(O)=O)C[C@@H](O)[C@@H](O)[C@H](O)C1

Propriétés calculées

  • Qualité précise: 354.095082g/mol
  • Charge de surface: 0
  • XLogP3: -0.4
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 9
  • Nombre de liaisons rotatives: 5
  • Masse isotopique unique: 354.095082g/mol
  • Masse isotopique unique: 354.095082g/mol
  • Surface topologique des pôles: 165Ų
  • Comptage des atomes lourds: 25
  • Complexité: 520
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 354.31

Propriétés expérimentales

  • Couleur / forme: White powder
  • Dense: 1.65
  • Point de fusion: No data available
  • Point d'ébullition: 636.2±55.0 °C at 760 mmHg
  • Point d'éclair: 234.5±25.0 °C
  • Indice de réfraction: 1.69
  • Le PSA: 164.75000
  • Le LogP: -0.64590

1-Caffeoylquinic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TargetMol Chemicals
TN1051-1 mg
1-Caffeoylquinic acid
1241-87-8 99.16%
1mg
¥ 1,530 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1051-10 mg
1-Caffeoylquinic acid
1241-87-8 99.16%
10mg
¥6889.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1051-200 mg
1-Caffeoylquinic acid
1241-87-8 99.16%
200mg
¥41850.00 2022-04-26
TRC
C014498-1mg
1-Caffeoylquinic acid
1241-87-8
1mg
$ 150.00 2022-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1051-100 mg
1-Caffeoylquinic acid
1241-87-8 99.16%
100MG
¥27900.00 2022-04-26
ChemScence
CS-0008987-5mg
1-Caffeoylquinic acid
1241-87-8 ≥98.0%
5mg
$514.0 2022-04-28
Chengdu Biopurify Phytochemicals Ltd
BPF9121-10mg
1-O-Caffeoylquinic acid
1241-87-8 98%
10mg
$150 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1051-25 mg
1-Caffeoylquinic acid
1241-87-8 99.16%
25mg
¥12400.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BPF9121-5mg
1-O-Caffeoylquinic acid
1241-87-8 98%
5mg
$96 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BPF9121-100mg
1-O-Caffeoylquinic acid
1241-87-8 98%
100mg
$690 2023-09-20

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1241-87-8)1-Caffeoylquinic acid
A1200184
Pureté:99%
Quantité:10mg
Prix ($):163.0